molecular formula C8H9ClF3N B2958420 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride CAS No. 321318-35-8

1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2958420
CAS No.: 321318-35-8
M. Wt: 211.61
InChI Key: PZAHSWFPHARBPB-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (C₈H₉ClF₃N, MW 211.62) is a fluorinated aromatic amine hydrochloride salt. The compound features a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions, linked to an ethylamine backbone. Its chiral (S)-enantiomer (CAS: BD02171353) is commercially available with 95% purity and is stored under inert atmospheric conditions . The trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting G-protein-coupled receptors or enzymes requiring aromatic recognition .

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c1-4(12)5-2-6(9)8(11)7(10)3-5;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAHSWFPHARBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321318-35-8
Record name 1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane to form 3,4,5-trifluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1-(3,4,5-trifluorophenyl)ethan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position Variations

a. 1-(2,3,4-Trifluorophenyl)ethan-1-amine Hydrochloride (CAS: 321318-41-6)

  • Molecular Formula : C₈H₉ClF₃N (MW 211.61)
  • Key Difference : Fluorine atoms at the 2-, 3-, and 4-positions instead of 3,4,3.

b. 2-(2,4,5-Trifluorophenyl)ethan-1-amine Hydrochloride (CAS: 127708-38-7)

  • Molecular Formula : C₈H₁₁ClFN (MW 175.63)
  • Key Difference : Fluorines at 2,4,5-positions with an additional methyl group.
  • Impact : Increased steric bulk may hinder rotational freedom, influencing conformational stability in solution .

Substituent Type Variations

a. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1213630-93-3)

  • Molecular Formula : C₉H₁₁ClF₃N (MW 225.64)
  • Key Difference : Trifluoromethyl (-CF₃) group replaces trifluorophenyl.
  • Impact : The electron-withdrawing -CF₃ group increases lipophilicity (LogP ~2.1 vs. ~1.8 for trifluorophenyl), enhancing membrane permeability .

b. 1-(4-Chlorophenyl)ethan-1-amine Hydrochloride (CAS: 538896-10-9)

  • Molecular Formula : C₈H₁₁Cl₂N (MW 192.09)
  • Key Difference : Chlorine substituent instead of fluorine.

Chain Length and Chirality Variations

a. (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine Hydrochloride (CAS: 2891580-96-2)

  • Molecular Formula : C₉H₁₁ClF₃N (MW 225.64)
  • Key Difference : Propylamine backbone instead of ethylamine.
  • Impact : Extended alkyl chain increases molecular volume, which may improve binding to hydrophobic pockets in target proteins .

b. (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride (CAS: 856562-91-9)

  • Molecular Formula : C₈H₁₀Cl₂FN (MW 208.08)
  • Key Difference : Chiral R-configuration with mixed chloro-fluoro substituents.
  • Impact : Enantioselective interactions are critical in drug efficacy; the R-enantiomer may exhibit higher receptor selectivity compared to racemic mixtures .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW CAS Number Purity (%) Substituent Pattern
1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl C₈H₉ClF₃N 211.62 BD02171353 95 3,4,5-F₃
1-(2,3,4-Trifluorophenyl)ethan-1-amine HCl C₈H₉ClF₃N 211.61 321318-41-6 N/A 2,3,4-F₃
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 1213630-93-3 97 3-CF₃
1-(4-Chlorophenyl)ethan-1-amine HCl C₈H₁₁Cl₂N 192.09 538896-10-9 N/A 4-Cl

Biological Activity

1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups on the phenyl ring enhance its binding affinity to various biological targets, making it a candidate for applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is C₉H₁₃ClF₃N. The presence of three fluorine atoms significantly influences its chemical reactivity and biological activity. The trifluoromethyl groups increase lipophilicity and can enhance membrane permeability, facilitating interaction with target receptors and enzymes.

The mechanism of action involves the interaction of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride with specific molecular targets such as receptors and enzymes. The trifluoromethyl groups improve binding affinity and selectivity towards these targets, leading to various biological effects:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter systems, particularly influencing dopamine receptors. Preliminary studies suggest it may act as a D3 receptor antagonist or partial agonist, which could have implications for treating disorders like schizophrenia or depression .
  • Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis or degradation.

Biological Activity

Research indicates that 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride exhibits several biological activities:

  • Antidepressant Effects : Studies have suggested potential antidepressant properties through modulation of serotonin and norepinephrine pathways.
  • Anticancer Potential : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary data indicate it may inhibit cell growth through mechanisms involving apoptosis induction .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antibacterial agents.

Case Study 1: Antidepressant Activity

A study investigating the effects of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride on animal models of depression demonstrated significant improvements in behavioral tests compared to control groups. The compound was found to increase serotonin levels in the brain, supporting its role as a potential antidepressant agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in reduced cell viability. IC50 values were determined to be below 10 µM, indicating strong antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Comparative Analysis

To further understand the uniqueness of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride relative to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
1-(3,4,5-Trifluorophenyl)ethan-1-amineThree trifluoromethyl groupsAntidepressant; anticancer
1-(4-Trifluoromethylphenyl)ethan-1-amineOne trifluoromethyl groupLimited data on antidepressant effects
2-(3,4-Difluorophenyl)ethan-1-amineTwo difluoromethyl groupsModerate receptor activity

Q & A

Basic Question: What are the recommended synthetic pathways for preparing 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step routes:

Fluorinated Aromatic Intermediate : Start with 3,4,5-trifluorophenyl precursors. Bromination or nitration of the aromatic ring may precede nucleophilic substitution with ammonia or amines.

Ethanamine Backbone Formation : Alkylation of the aromatic intermediate with acetonitrile or ethylamine derivatives under catalytic hydrogenation (e.g., Pd/C) yields the primary amine.

Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt.
Key intermediates include 3,4,5-trifluorophenylacetonitrile and the free base amine. Purity (>95%) is ensured via recrystallization or column chromatography .

Basic Question: What analytical techniques are essential for characterizing 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm substitution patterns on the aromatic ring and amine protonation.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C8_8H9_9ClF3_3N, MW: 211.62) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 255 nm, referencing retention times against standards .
  • X-ray Crystallography : Optional for resolving stereochemistry in enantiomeric forms (e.g., (S)-isomer) .

Basic Question: How should this compound be stored to ensure stability, and what are its degradation markers?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent oxidation and hygroscopic degradation .
  • Degradation Markers : Monitor via HPLC for:
    • Free amine formation (loss of HCl).
    • Fluorinated byproducts (e.g., defluorination or ring-opening under acidic conditions).

Advanced Question: What strategies are effective for resolving enantiomers of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane:isopropanol mobile phases.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers in racemic mixtures.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Advanced Question: How do the fluorine substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The 3,4,5-trifluoro substitution enhances the aromatic ring’s electron deficiency, increasing electrophilicity for nucleophilic attacks (e.g., SNAr reactions).
  • Hydrogen Bonding : Fluorine atoms participate in weak hydrogen bonds, affecting solubility and crystal packing.
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in related fluorophenylamine derivatives .

Advanced Question: What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to amine receptors (e.g., trace amine-associated receptors).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • MD Simulations : Assess stability in aqueous or lipid bilayer environments using GROMACS .

Advanced Question: How to address contradictory data in reaction yields or purity across studies?

Methodological Answer:

Reproducibility Checks : Validate synthetic protocols (e.g., catalyst loading, solvent purity) using independent replicates.

Advanced Analytics : Cross-validate purity via LC-MS and 19^19F NMR to detect trace fluorinated impurities.

Reaction Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

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